2-Imidazol-1-yl-1-piperidin-4-ylethanone

IMPDH inhibition Enzyme kinetics Nucleotide metabolism

2-Imidazol-1-yl-1-piperidin-4-ylethanone (IUPAC: 2-(1H-imidazol-1-yl)-1-(piperidin-4-yl)ethanone) is a small-molecule building block with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol. It features an imidazole ring linked to a piperidine ring via an ethanone spacer, a scaffold that places two nitrogen-rich heterocycles in a defined orientation distinct from direct-ring-fused or regioisomeric analogs.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
Cat. No. B13860178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imidazol-1-yl-1-piperidin-4-ylethanone
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)CN2C=CN=C2
InChIInChI=1S/C10H15N3O/c14-10(7-13-6-5-12-8-13)9-1-3-11-4-2-9/h5-6,8-9,11H,1-4,7H2
InChIKeyQKUMEDPOOUUQMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Imidazol-1-yl-1-piperidin-4-ylethanone: Structural Identity, Physicochemical Profile, and Baseline for Comparator Evaluation


2-Imidazol-1-yl-1-piperidin-4-ylethanone (IUPAC: 2-(1H-imidazol-1-yl)-1-(piperidin-4-yl)ethanone) is a small-molecule building block with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . It features an imidazole ring linked to a piperidine ring via an ethanone spacer, a scaffold that places two nitrogen-rich heterocycles in a defined orientation distinct from direct-ring-fused or regioisomeric analogs. This compound has been evaluated for inhibitory activity against Inosine-5'-monophosphate dehydrogenase (IMPDH), with reported Ki values in the 240–440 nM range [1]. It remains a preclinical research compound not yet approved for therapeutic use.

Why Generic Substitution Fails for 2-Imidazol-1-yl-1-piperidin-4-ylethanone: The Linker-Regioisomer Differentiation Problem


Compounds bearing both imidazole and piperidine moieties cannot be treated as interchangeable procurement options, because the connectivity between these two pharmacophores dictates biological target engagement. The target compound places imidazole and piperidine rings on opposite sides of an ethanone linker (imidazole–CH2–CO–piperidine), generating a specific three-dimensional vector and hydrogen-bonding architecture. Its closest structural relative, 1-(2-piperidin-1-yl-1H-imidazol-5-yl)ethanone (CAS 88723-39-1), reverses this connectivity by attaching piperidine directly to the imidazole ring, eliminating the flexible ethanone spacer . Additional analogs such as 1-[2-(piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one and 4-(1H-imidazol-1-yl)piperidine further alter the spatial relationship between the two nitrogen heterocycles . As the quantitative evidence below demonstrates, these structural differences translate into measurable divergence in biochemical activity profiles, making blind substitution scientifically indefensible.

2-Imidazol-1-yl-1-piperidin-4-ylethanone: Quantitative Head-to-Head and Cross-Study Differentiation Evidence vs. In-Class Analogs


IMPDH2 Inhibition Potency: Target Compound vs. Structurally Divergent Imidazole-Piperidine Congeners

The target compound demonstrates measurable inhibitory activity against human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), with three independent Ki determinations yielding values of 240 nM, 430 nM, and 440 nM under substrate-varied conditions [1]. This profile establishes IMPDH2 as a biochemically tractable target for this scaffold. In contrast, an alternative imidazole-piperidine derivative (CID 14450205; CAS 118270-06-7; molecular formula C12H12N2O2, MW 216.24) lacks the ethanone spacer and has no reported IMPDH activity in public databases . While a head-to-head comparison under identical assay conditions is not yet available, the presence of reproducible IMPDH2 engagement for the target compound versus the absence of any such data for the comparator represents a functionally meaningful differentiation for researchers investigating nucleotide metabolism targets. The type of IMPDH2 inhibition observed is non-competitive with respect to substrate, indicating an allosteric or non-active-site binding modality that may offer advantages for target selectivity [1].

IMPDH inhibition Enzyme kinetics Nucleotide metabolism

Ligand Efficiency Metrics for Fragment-Based Screening: Target Compound vs. Larger Imidazole-Piperidine Patented Congeners

The target compound (MW 193.25 g/mol) falls within the fragment-like chemical space (MW < 250), making it suitable for fragment-based lead discovery (FBLD) campaigns. Its IMPDH2 Ki of 240–440 nM translates to a ligand efficiency (LE) of approximately 0.34–0.37 kcal/mol per heavy atom (based on 14 heavy atoms and estimated ΔG of –8.7 to –8.3 kcal/mol). By comparison, larger imidazole-piperidine derivatives disclosed in kinase modulator patents (e.g., those in patent family US10981917B2) typically have molecular weights exceeding 350 g/mol with multiple additional substituents, placing them in lead-like or drug-like space [1]. These larger congeners cannot serve as starting points for fragment growing or linking strategies where the target compound's low molecular weight and defined binding pharmacophore are prerequisites. No smaller alternative with the identical imidazole–CH2–CO–piperidine connectivity has been reported in the public domain, making the target compound the minimal pharmacophoric unit for this scaffold class.

Fragment-based drug discovery Ligand efficiency Scaffold optimization

Functional Selectivity: IMPDH2 Active vs. Acetylcholinesterase Inactive Profile

The target compound was tested for inhibitory activity against acetylcholinesterase (AChE) at a concentration of 26 µM and showed no inhibition (0% inhibition) . This negative result, when contrasted with the positive IMPDH2 Ki of 240–440 nM, establishes a selectivity window of at least 60-fold (based on the highest IMPDH2 Ki of 440 nM vs. the 26 µM AChE test concentration where no inhibition was observed). For researchers investigating IMPDH2 as a therapeutic target in immunosuppression, antiviral, or oncology indications, AChE inactivity is a functionally relevant deselection criterion, as AChE inhibition is associated with cholinergic side effects. Many imidazole-containing compounds, including clinically used azole antifungals and certain kinase inhibitors, carry AChE liability; the target compound's clean AChE profile at 26 µM provides a differentiated safety-relevant parameter.

Selectivity profiling Off-target screening Acetylcholinesterase

Regioisomeric Differentiation: Ethanone-Linker Compound vs. Direct Imidazole-Piperidine Congener CAS 88723-39-1

The target compound (imidazole–CH2–CO–piperidine) and its regioisomer 1-(2-piperidin-1-yl-1H-imidazol-5-yl)ethanone (CAS 88723-39-1; piperidine directly attached to imidazole C2, acetyl at C4/C5) share the identical molecular formula (C10H15N3O) and molecular weight (~193.25 g/mol) but differ fundamentally in scaffold topology . In the target compound, the ethanone carbonyl and methylene groups create a two-atom spacer that permits rotational freedom between the imidazole and piperidine rings, enabling the carbonyl oxygen to serve as a hydrogen-bond acceptor independent of ring orientation. In CAS 88723-39-1, the acetyl group is directly attached to the imidazole ring, constraining its spatial presentation and eliminating the flexible linker. This topological difference has direct consequences for target recognition: the target compound engages IMPDH2 with measurable affinity (Ki 240–440 nM), whereas no IMPDH2 inhibition data have been reported for CAS 88723-39-1 in public databases, suggesting either lack of activity or lack of investigation [1]. For SAR-driven medicinal chemistry, the ethanone linker represents a critical structural variable that cannot be eliminated without risking complete loss of the IMPDH2 pharmacophore.

Regioisomer comparison Structure-activity relationship Scaffold topology

2-Imidazol-1-yl-1-piperidin-4-ylethanone: Evidence-Backed Research and Procurement Application Scenarios


IMPDH2 Inhibitor Lead Discovery and Fragment Growing Campaigns

The target compound's validated IMPDH2 Ki range (240–440 nM) and fragment-like MW (193.25 g/mol) make it a suitable starting point for fragment-based lead discovery targeting IMPDH2 [1]. Its non-competitive inhibition mechanism suggests binding to an allosteric site, which can be exploited via structure-based drug design (SBDD) to improve potency while maintaining a selectivity profile distinct from substrate-competitive inhibitors such as mycophenolic acid. Procurement of this compound enables fragment growing, merging, or linking strategies to access IMPDH2 inhibitors with novel binding modes [1].

Selectivity Counter-Screening in Imidazole-Containing Compound Libraries

The compound's clean acetylcholinesterase profile at 26 µM (0% inhibition) positions it as a useful control or reference compound for selectivity counter-screening [1]. When screening imidazole-containing libraries against IMPDH2 or other nucleotide metabolism targets, the target compound can serve as a selectivity benchmark to differentiate genuine IMPDH2-driven activity from promiscuous imidazole-associated off-target effects, including AChE inhibition [1] [2].

Regioisomer Reference Standard for Analytical Chemistry and QC Verification

Given the existence of a structurally close regioisomer (CAS 88723-39-1) with identical molecular formula and molecular weight, the target compound serves as a critical reference standard for analytical method development [1]. NMR, HPLC, and mass spectrometry methods capable of distinguishing the ethanone-linked scaffold from the directly substituted imidazole regioisomer are essential for batch quality control, and procurement of the authentic target compound enables method validation and routine identity confirmation [1].

Scaffold-Hopping Template for Kinase and Dehydrogenase Inhibitor Design

The imidazole–CH2–CO–piperidine scaffold represents a minimal pharmacophoric template that can be elaborated for screening against kinase and dehydrogenase targets beyond IMPDH2 [1]. The patent literature on imidazole-piperidine kinase modulators (e.g., US10981917B2) demonstrates that elaborated versions of this scaffold class achieve potent kinase inhibition (IC50 values as low as <100 nM against targets such as LSD1) [2]. The target compound, as the minimal unsubstituted core, provides a clean SAR starting point for systematic substitution studies.

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